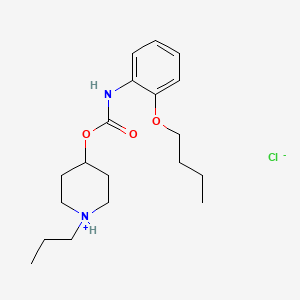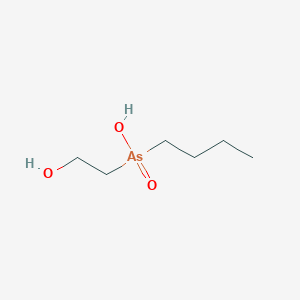
Butyl(2-hydroxyethyl)arsinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl(2-hydroxyethyl)arsinic acid is an organoarsenic compound with the chemical formula C6H15AsO3.
Métodos De Preparación
The synthesis of Butyl(2-hydroxyethyl)arsinic acid involves several steps. One common method is the reaction of butylarsine with ethylene oxide, followed by oxidation. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale production.
Análisis De Reacciones Químicas
Butyl(2-hydroxyethyl)arsinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different arsenic-containing products.
Reduction: Reduction reactions can convert it into lower oxidation state arsenic compounds.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Aplicaciones Científicas De Investigación
Butyl(2-hydroxyethyl)arsinic acid has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: Research has explored its potential as a biological agent due to its arsenic content.
Medicine: Studies are investigating its potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butyl(2-hydroxyethyl)arsinic acid involves its interaction with cellular components. It can inhibit specific enzymes and disrupt cellular processes by binding to thiol groups in proteins. This interaction can lead to the inhibition of critical pathways, making it a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
Butyl(2-hydroxyethyl)arsinic acid can be compared with other organoarsenic compounds such as:
Arsinothricin: A novel organoarsenical antibiotic with a similar mechanism of action.
Arsanylborane: Another organoarsenic compound used in various chemical reactions. The uniqueness of this compound lies in its specific structure and the presence of both butyl and hydroxyethyl groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
26274-70-4 |
|---|---|
Fórmula molecular |
C6H15AsO3 |
Peso molecular |
210.10 g/mol |
Nombre IUPAC |
butyl(2-hydroxyethyl)arsinic acid |
InChI |
InChI=1S/C6H15AsO3/c1-2-3-4-7(9,10)5-6-8/h8H,2-6H2,1H3,(H,9,10) |
Clave InChI |
DSOALHVTSXLLKA-UHFFFAOYSA-N |
SMILES canónico |
CCCC[As](=O)(CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


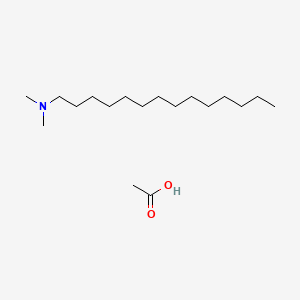
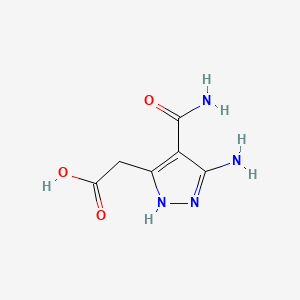

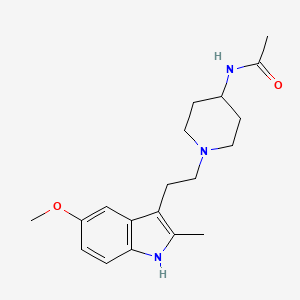
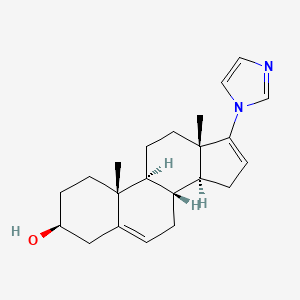
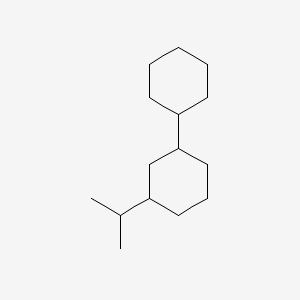
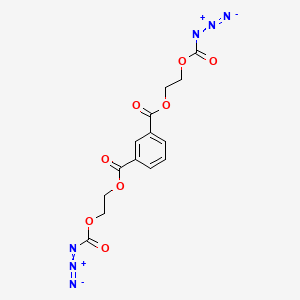
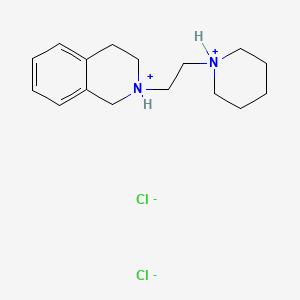
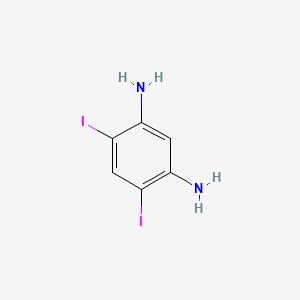
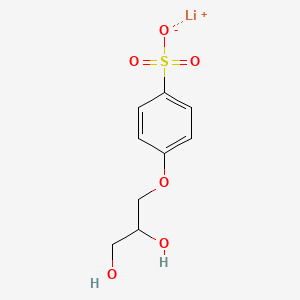
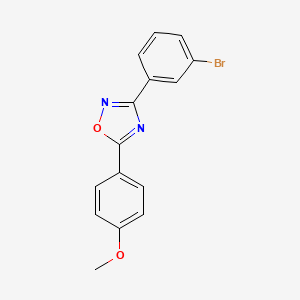
![3-[[4-[(5,6-Dichlorobenzothiazol-2-YL)azo]phenyl]ethylamino]propiononitrile](/img/structure/B13741800.png)
![tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B13741804.png)
